molecular formula C21H23NO5 B14988587 2,3,4,9-tetramethyl-8-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[2,3-f]chromen-7-one

2,3,4,9-tetramethyl-8-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[2,3-f]chromen-7-one

Cat. No.: B14988587
M. Wt: 369.4 g/mol
InChI Key: DDDKQLZFRJGPKN-UHFFFAOYSA-N
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Description

2,3,4,9-Tetramethyl-8-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[2,3-f]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[2,3-f]chromene core with multiple methyl groups and a morpholin-4-yl substituent. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-tetramethyl-8-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furochromene Core: The initial step involves the construction of the furochromene core. This can be achieved through the cyclization of appropriate precursors such as substituted coumarins or chromenes under acidic or basic conditions.

    Introduction of Methyl Groups: Methyl groups are introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the Morpholin-4-yl Group: The morpholin-4-yl group is introduced through nucleophilic substitution reactions. This step often involves the reaction of a suitable intermediate with morpholine in the presence of a base like potassium carbonate.

    Final Oxidation Step: The final step involves the oxidation of the intermediate to introduce the oxoethyl group. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the morpholin-4-yl substituent. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group. Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholin-4-yl group. Reagents such as alkyl halides or acyl chlorides can be used to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Methanol, ethanol, dichloromethane, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2,3,4,9-tetramethyl-8-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[2,3-f]chromen-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for studying enzyme mechanisms and developing enzyme-targeted therapies.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It has been studied for its anti-inflammatory, anticancer, and antimicrobial activities. Researchers are exploring its use in drug development for treating various diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,4,9-tetramethyl-8-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[2,3-f]chromen-7-one involves its interaction with molecular targets such as enzymes and receptors. The morpholin-4-yl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. The furochromene core can interact with cellular pathways, modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,9-Tetramethyl-7H-furo[2,3-f]chromen-7-one: Lacks the morpholin-4-yl group, making it less versatile in biological interactions.

    8-[2-(Morpholin-4-yl)-2-oxoethyl]-7H-furo[2,3-f]chromen-7-one: Lacks the multiple methyl groups, which may affect its chemical reactivity and biological activity.

    2,3,4,9-Tetramethyl-8-[2-(piperidin-4-yl)-2-oxoethyl]-7H-furo[2,3-f]chromen-7-one: Contains a piperidin-4-yl group instead of morpholin-4-yl, which may alter its interaction with biological targets.

Uniqueness

The uniqueness of 2,3,4,9-tetramethyl-8-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[2,3-f]chromen-7-one lies in its combination of multiple methyl groups and a morpholin-4-yl substituent. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its versatility in chemical reactions and biological interactions.

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

2,3,4,9-tetramethyl-8-(2-morpholin-4-yl-2-oxoethyl)furo[2,3-f]chromen-7-one

InChI

InChI=1S/C21H23NO5/c1-11-9-16-19(20-18(11)12(2)14(4)26-20)13(3)15(21(24)27-16)10-17(23)22-5-7-25-8-6-22/h9H,5-8,10H2,1-4H3

InChI Key

DDDKQLZFRJGPKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N3CCOCC3)C)C4=C1C(=C(O4)C)C

Origin of Product

United States

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